molecular formula C12H20Cl2N2 B1520171 1-(2-Methylbenzyl)piperazine dihydrochloride CAS No. 5321-51-7

1-(2-Methylbenzyl)piperazine dihydrochloride

Katalognummer: B1520171
CAS-Nummer: 5321-51-7
Molekulargewicht: 263.2 g/mol
InChI-Schlüssel: HVNSMSIMMNLDCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Systematic Nomenclature and Molecular Formula

1-(2-Methylbenzyl)piperazine dihydrochloride is systematically named 1-[(2-methylphenyl)methyl]piperazine dihydrochloride according to IUPAC guidelines. Its molecular formula is C₁₂H₂₀Cl₂N₂ , derived from the base compound 1-(2-methylbenzyl)piperazine (C₁₂H₁₈N₂) with two hydrochloric acid molecules. The compound is identified by CAS numbers 5321-47-1 (base form) and 5321-51-7 (dihydrochloride salt).

Table 1: Key Identifiers

Property Value Source
IUPAC Name 1-[(2-methylphenyl)methyl]piperazine dihydrochloride
Molecular Formula C₁₂H₂₀Cl₂N₂
CAS Number (Base) 5321-47-1
CAS Number (Dihydrochloride) 5321-51-7

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques confirm the compound’s structure. ¹H NMR (400 MHz, DMSO-d₆) reveals aromatic protons at δ 7.12–7.19 ppm (4H, ortho-methylbenzyl) and piperazine ring protons at δ 2.76–3.53 ppm. ¹³C NMR (100 MHz) shows signals for the methyl group (δ 21.06 ppm), piperazine carbons (δ 43.58–49.39 ppm), and aromatic carbons (δ 128.98–137.27 ppm). Infrared (IR) spectroscopy identifies N-H stretching (2400–2800 cm⁻¹) and C-N vibrations (1225–1454 cm⁻¹). Mass spectrometry confirms the molecular ion peak at m/z 190.29 (base form).

Table 2: Key Spectroscopic Data

Technique Key Signals Source
¹H NMR (DMSO-d₆) δ 2.34 (s, 3H, CH₃), 3.53 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ 62.14 (CH₂), 137.27 (Cₐᵣₒₘ)
IR (KBr) 2400–2800 cm⁻¹ (N-H stretch)
MS (ESI) [M+H]⁺ = 190.29

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, studies of analogous benzylpiperazine derivatives suggest a chair conformation for the piperazine ring and equatorial orientation of the benzyl substituent. Computational models predict that the ortho-methyl group introduces steric hindrance, stabilizing a twist-boat conformation in certain solvents. X-ray diffraction of related compounds, such as 1-(4-methylbenzyl)piperazine, reveals intermolecular hydrogen bonding between NH groups and chloride ions in the dihydrochloride form.

Comparative Analysis with Substituted Benzylpiperazine Derivatives

The 2-methylbenzyl substituent distinguishes this compound from derivatives like 1-(3-methylbenzyl)piperazine and 1-(4-methylbenzyl)piperazine . Key differences include:

  • Steric Effects : The ortho-methyl group reduces rotational freedom, increasing rigidity compared to meta- or para-substituted analogs.
  • Electronic Effects : Electron-donating methyl groups enhance piperazine basicity, with pKₐ values varying by substitution position.
  • Pharmacological Relevance : Ortho-substituted derivatives show higher affinity for σ₁ receptors than para-substituted analogs.

Table 3: Comparative Properties of Substituted Benzylpiperazines

Derivative Substitution logP σ₁ Receptor Kᵢ (nM) Source
1-(2-Methylbenzyl) ortho 1.60 1.6
1-(3-Methylbenzyl) meta 1.55 3.2
1-(4-Methylbenzyl) para 1.58 5.8

Eigenschaften

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNSMSIMMNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

1-(2-Methylbenzyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain neurotransmitter receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling pathways involved in cell growth and differentiation. Additionally, it has been observed to impact gene expression by either upregulating or downregulating specific genes. These effects on cellular processes highlight the compound’s potential in studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical and pharmacological research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the compound’s metabolic pathways is vital for predicting its behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studying its transport and distribution provides insights into its bioavailability and potential therapeutic targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Biologische Aktivität

1-(2-Methylbenzyl)piperazine dihydrochloride is a piperazine derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including anticancer and antimicrobial properties. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C12H16Cl2N2
  • Molecular Weight : 251.18 g/mol
  • Structure : The compound features a piperazine ring substituted with a 2-methylbenzyl group and two hydrochloride ions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer cell proliferation and survival, contributing to its anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis via caspase activation
U87 MG (Glioblastoma)12Cell cycle arrest and p53 pathway modulation

In a study evaluating the compound's effects on MDA-MB-231 breast cancer cells, it was observed that treatment with concentrations above 10 µM resulted in significant apoptosis, with activation of caspase-3 and upregulation of p53 observed at higher doses .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Research employing the agar-well diffusion method revealed moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15
Bacillus subtilis22

These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting nucleic acid synthesis .

Case Study 1: Anticancer Efficacy

A pivotal study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at concentrations exceeding 10 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties, the compound was tested against various pathogenic bacteria. The results confirmed its effectiveness in inhibiting bacterial growth, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing its potential application in treating bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Trimetazidine vs. Serotonergic Piperazine Derivatives

  • Its anti-ischemic action is mediated via metabolic modulation in cardiac cells .
  • 1-(5-Chloro-2-methoxyphenyl)piperazine : Acts as a 5-HT₁B/₂C agonist, reducing locomotor activity in rodents. This contrasts with trimetazidine’s lack of CNS effects .
  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : A 5-HT₁B/₁C agonist that suppresses sympathetic nerve discharge (SND) and blood pressure, highlighting the role of aryl substituents in receptor targeting .

Trimetazidine vs. Antihistamine Piperazines

  • Cetirizine Dihydrochloride : A 4-(4-chlorophenyl)piperazine derivative with histamine H₁ antagonism. Unlike trimetazidine, cetirizine lacks coronary vasodilatory effects .
  • Hydroxyzine Dihydrochloride: Contains a diphenylmethylpiperazine moiety; used for anxiety/allergies. Its synthesis involves condensation of 2-(2-chloroethoxy)ethanol with 1-[(4-chlorophenyl)benzyl]piperazine .

Critical Analysis of Substituent Effects

  • Methoxy Groups : Trimetazidine’s 2,3,4-trimethoxybenzyl group is critical for metabolic modulation. Methoxy groups enhance solubility and receptor binding specificity .
  • Halogenation : Fluorine or chlorine substituents (e.g., 2-fluorobenzyl or 5-chloro-2-methoxyphenyl) increase lipophilicity and 5-HT receptor affinity but reduce cardiovascular utility .
  • N-Methylation : N-Methyltrimetazidine shows altered pharmacokinetics, suggesting methylation impacts renal excretion and bioavailability .

Vorbereitungsmethoden

Alkylation Reaction Conditions

  • Reagents:

    • Piperazine (1 equivalent)
    • 2-Methylbenzyl chloride (1 equivalent)
    • Solvent: Benzene or ethanol (50 mL per reaction scale)
  • Procedure:
    The piperazine and 2-methylbenzyl chloride are refluxed together for about 2 hours. The reaction mixture is then washed with water to remove inorganic impurities and dried over magnesium sulfate (MgSO4).

  • Outcome:
    Evaporation of the solvent yields the free base of 1-(2-methylbenzyl)piperazine as an oil or solid, depending on scale and purity.

Conversion to Dihydrochloride Salt

  • The free base is dissolved in ethanol (approximately 20 mL).
  • Concentrated hydrochloric acid (2 mL) is added dropwise to the solution.
  • A small amount of diethyl ether (Et2O) is added to induce precipitation.
  • The solid dihydrochloride salt is collected by filtration.
  • Recrystallization from ethanol affords pure this compound.

Yields and Physical Data

Compound Yield (g) Melting Point (°C) Notes
1-(2-Methylbenzyl)piperazine free base ~2.18 Oil or solid Obtained after evaporation
This compound ~1.17 Typically 150-160 After recrystallization

Note: Exact melting points and yields may vary depending on reaction scale and purity of reagents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Direct Alkylation Piperazine + 2-methylbenzyl chloride Reflux in benzene or EtOH, 2 h Simple, straightforward, good yield Requires purified benzyl chloride, risk of over-alkylation
Reductive Amination Piperazine + 2-methylbenzaldehyde + NaBH(OAc)3 Mild, one-pot Mild conditions, selective More steps, specialized reagents
Catalytic Hydrogenation Precursor amine + H2 + catalyst Hydrogenation conditions Useful for other derivatives Less selective, catalyst cost

Research Findings and Optimization

  • The alkylation method (Method A) is well-established and reproducible with yields typically above 50% for the free base and over 40% for the dihydrochloride salt after purification.
  • Recrystallization from ethanol improves purity and physical stability of the dihydrochloride salt.
  • Use of anhydrous conditions and drying agents like MgSO4 is critical to minimize hydrolysis and side reactions.
  • Alternative solvents such as acetonitrile or toluene may be explored for better solubility or reaction rates, but benzene and ethanol remain standard.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methylbenzyl)piperazine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methylbenzyl chloride and piperazine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux. The intermediate free base is then treated with HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt . Purity optimization includes recrystallization from ethanol/water mixtures or column chromatography using silica gel with methanol/ammonia gradients. Monitoring via TLC (Rf ~0.3 in 9:1 DCM:MeOH) and NMR (characteristic piperazine protons at δ 2.5–3.5 ppm) ensures minimal byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., methylbenzyl group integration, piperazine ring protons). Aromatic protons appear as a multiplet at δ 6.8–7.3 ppm .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ at m/z 225.1 (free base) or 263.2 (dihydrochloride) .
  • XRD : Resolves crystal structure, critical for understanding conformational stability and salt formation .

Q. How should researchers handle solubility and stability challenges in aqueous buffers?

  • Methodological Answer : The compound is hygroscopic and moderately soluble in water (≈10 mg/mL at 25°C). For long-term stability, store lyophilized at -20°C under inert gas. In aqueous buffers (pH 4–6), use cryoprotectants like trehalose to prevent degradation. Solubility in PBS can be enhanced with co-solvents (≤10% DMSO) without disrupting biological assays .

Advanced Research Questions

Q. How do structural analogs (e.g., 1-(3-methylbenzyl) or 1-(4-methylbenzyl) derivatives) differ in receptor-binding affinity?

  • Methodological Answer : Positional isomerism significantly impacts pharmacodynamics. For example:

  • Ortho-substitution (2-methyl) : Steric hindrance reduces dopamine D2 receptor affinity (IC50 ≈ 120 nM) compared to the para isomer (IC50 ≈ 85 nM) .
  • Meta-substitution (3-methyl) : Alters metabolic stability in CYP450 assays (t1/2 increased by 30% vs. para) .
  • Experimental Design : Use radioligand displacement assays (e.g., [3H]spiperone for D2) and molecular docking (AutoDock Vina) to correlate substituent position with binding pocket interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., serotonin vs. dopamine receptor selectivity)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Receptor Profiling : Use HEK293 cells transfected with human receptors (5-HT1A, D2) and measure cAMP/IP1 accumulation.
  • Control for Salt Form : Dihydrochloride vs. free base may alter solubility and effective concentration .
  • Meta-Analysis : Cross-reference datasets from PubChem (CID 9899402) and ChEMBL, adjusting for batch variability .

Q. How can computational models predict metabolic pathways and toxicity?

  • Methodological Answer :

  • In Silico Tools : SwissADME predicts CYP3A4-mediated N-demethylation as the primary metabolic pathway.
  • Toxicity Screening : Use ProTox-II to flag potential hepatotoxicity (LD50 ≈ 450 mg/kg in rats) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC-MS metabolite identification .

Q. What are the optimal conditions for forced degradation studies to assess stability?

  • Methodological Answer :

  • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h; monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
  • Oxidative Stress : 3% H2O2 at 25°C; degradation products include N-oxides (confirmed by HRMS) .
  • Photolysis : Expose to UV (320–400 nm) for 48h; observe 15% degradation, requiring light-protected storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)piperazine dihydrochloride
Reactant of Route 2
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1-(2-Methylbenzyl)piperazine dihydrochloride

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